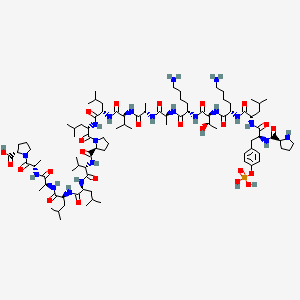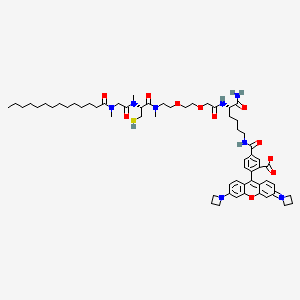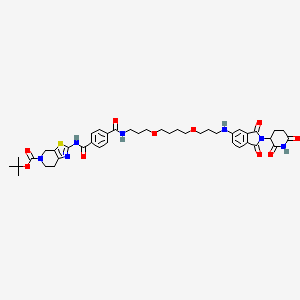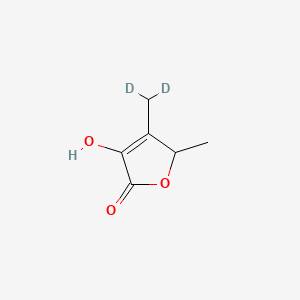![molecular formula C24H20ClF2NOS B12369256 [2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the amino, ethynyl, and dimethylpropyl groups. This can be achieved using reagents such as amines, alkynes, and alkyl halides under appropriate conditions.
Coupling Reactions: The final step involves coupling the substituted thiophene ring with the 4-chlorophenylmethanone moiety. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Coupling: Palladium catalysts and bases such as triethylamine are used in coupling reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Coupling: Larger conjugated systems.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions of thiophene derivatives with biological macromolecules. This can provide insights into the design of new drugs and therapeutic agents.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of [2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
[2-Amino-4-(3,4-difluorophenyl)thiazole]: This compound shares the difluorophenyl group but has a thiazole ring instead of a thiophene ring.
[2-Amino-5-(3,4-difluorophenyl)thiophene]: Similar structure but lacks the ethynyl and dimethylpropyl groups.
[4-Chloro-2-(3,4-difluorophenyl)benzamide]: Contains the 4-chlorophenyl group but has a benzamide moiety instead of a thiophene ring.
Uniqueness
The uniqueness of [2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone lies in its combination of functional groups and the thiophene ring. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C24H20ClF2NOS |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
[2-amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C24H20ClF2NOS/c1-24(2,3)13-17-20(11-5-14-4-10-18(26)19(27)12-14)30-23(28)21(17)22(29)15-6-8-16(25)9-7-15/h4,6-10,12H,13,28H2,1-3H3 |
InChI Key |
GKIHDPUKDDKVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C#CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)








![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
